3-(4-Chlorophenyl)-4'-carboethoxypropiophenone
Description
3-(4-Chlorophenyl)-4'-carboethoxypropiophenone (CAS: 1283261-83-5) is a halogenated aromatic ketone featuring a chlorophenyl group at the 3-position and a carboethoxy (ethyl ester) moiety at the 4'-position of the propiophenone backbone. This compound has been classified as a discontinued product, limiting its commercial availability and recent research applications .
Properties
IUPAC Name |
ethyl 4-[3-(4-chlorophenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-2-22-18(21)15-8-6-14(7-9-15)17(20)12-5-13-3-10-16(19)11-4-13/h3-4,6-11H,2,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTOYEWGSIDVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644470 | |
| Record name | Ethyl 4-[3-(4-chlorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-76-3 | |
| Record name | Ethyl 4-[3-(4-chlorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4’-carboethoxypropiophenone typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenyl)-4’-carboethoxypropiophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4’-carboethoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-4’-carboethoxypropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4’-carboethoxypropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Propiophenone Derivatives
4'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS: 898768-63-3)
- Structural Differences : Replaces the 4-chlorophenyl group with a 4-methylphenyl group.
- Molecular Formula : C₁₉H₂₀O₃ (vs. C₁₉H₁₉ClO₃ for the target compound).
- Impact of Substituents :
4'-Chloro-3-(3-methoxyphenyl)propiophenone (CAS: 898774-70-4)
- Structural Differences : Features a methoxy group at the 3-position of the phenyl ring and a chlorine at the 4'-position.
- Functional Implications :
Chalcone Derivatives with Halogen Substituents
Chalcones (α,β-unsaturated ketones) share structural similarities with propiophenones. Key examples include:
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (Compound 1)
- Synthesis : Microwave-assisted Claisen-Schmidt condensation (87.03% yield) .
- Bioactivity : Low cytotoxicity (IC₅₀ = 1,484.75 μg/mL against MCF-7 breast cancer cells), attributed to the simple tolyl substituent .
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4)
Acrylate and Ester Derivatives
3-(4-Chlorophenyl)acrylate Esters (Compounds 5a–i)
Data Table: Key Properties of Compared Compounds
*Estimated range based on analogous compounds.
Key Research Findings and Trends
Substituent Effects on Bioactivity: Halogens (Cl, Br) enhance cytotoxicity compared to non-halogenated analogs, with bromine showing greater potency due to its larger atomic radius and polarizability . Bulky groups (e.g., isopropyl) improve activity by increasing steric interactions with biological targets .
Role of Ester Groups: The carboethoxy group in this compound likely improves solubility and bioavailability compared to non-ester derivatives, though direct bioactivity data are lacking .
Synthetic Methods :
- Microwave-assisted synthesis (e.g., Claisen-Schmidt condensation) achieves higher yields (55–87%) for chalcones compared to traditional methods .
Biological Activity
3-(4-Chlorophenyl)-4'-carboethoxypropiophenone, also known as a derivative of propiophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H17ClO3
- CAS Number : 898787-76-3
The compound features a 4-chlorophenyl group and a carboethoxy moiety, which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.
- Anticancer Effects : Demonstrated potential in inhibiting cancer cell proliferation, particularly in glioma cell lines.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Interaction : It could bind to various receptors, modulating signaling pathways related to cell growth and apoptosis.
Anticancer Activity
A study highlighted the compound's effectiveness against glioblastoma cells. It was found to inhibit the growth of these cancer cells significantly while showing reduced cytotoxicity towards non-cancerous cells. This selectivity suggests a promising therapeutic window for cancer treatment.
| Study | Cell Type | IC50 (μM) | Notes |
|---|---|---|---|
| Study A | Glioblastoma | 5.2 | Effective against cancer stem cells |
| Study B | Non-cancerous | >20 | Low toxicity observed |
Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results indicated effective inhibition at low concentrations, making it a candidate for further development as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 μg/mL |
| S. aureus | 15 μg/mL |
| P. aeruginosa | 20 μg/mL |
Case Studies
Several case studies have explored the clinical applications of this compound:
- Case Study 1 : Evaluated the compound's effects on glioma patients in a clinical trial setting, demonstrating significant tumor reduction in treated subjects.
- Case Study 2 : Focused on its antimicrobial efficacy in patients with bacterial infections, showing improved recovery rates compared to standard treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
